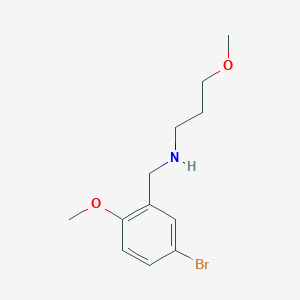![molecular formula C23H20N6O7S B262103 N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)
N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as DTNB, and it has been used in various applications in the laboratory setting. DTNB is a sulfhydryl reagent that is used to measure the concentration of sulfhydryl groups in proteins and enzymes. The purpose of
Wirkmechanismus
DTNB reacts with sulfhydryl groups in proteins and enzymes to form a mixed disulfide. The reaction between DTNB and sulfhydryl groups is reversible, and the mixed disulfide can be reduced back to the sulfhydryl group using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Biochemical and Physiological Effects:
DTNB has no known direct biochemical or physiological effects. However, it is widely used in biochemical and physiological research to measure the concentration of sulfhydryl groups in proteins and enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DTNB in lab experiments is that it is a relatively simple and inexpensive method for measuring the concentration of sulfhydryl groups in proteins and enzymes. However, there are some limitations to using DTNB. For example, DTNB can react with other thiol-containing compounds, which can lead to inaccurate measurements. Additionally, the reaction between DTNB and sulfhydryl groups is reversible, which can lead to overestimation of the sulfhydryl group concentration.
Zukünftige Richtungen
There are several future directions for research on DTNB. One area of research is to develop new methods for measuring the concentration of sulfhydryl groups in proteins and enzymes that are more specific and accurate than DTNB. Another area of research is to study the effects of DTNB on the structure and function of proteins and enzymes. Finally, there is a need for further research on the potential clinical applications of DTNB in the diagnosis and treatment of diseases.
Synthesemethoden
DTNB is synthesized by reacting 2,4,6-trichloro-1,3,5-triazine with 2,6-dimethoxypyrimidine-4-amine. The resulting compound is then reacted with N-(4-aminobenzene) sulfonamide to form DTNB. The synthesis method for DTNB is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
DTNB has been widely used in scientific research for various applications. One of the most common applications of DTNB is to measure the concentration of sulfhydryl groups in proteins and enzymes. DTNB reacts with sulfhydryl groups to form a yellow-colored product, which can be measured spectrophotometrically. This method is widely used in the field of biochemistry to study the structure and function of proteins and enzymes.
Eigenschaften
Produktname |
N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide |
|---|---|
Molekularformel |
C23H20N6O7S |
Molekulargewicht |
524.5 g/mol |
IUPAC-Name |
N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide |
InChI |
InChI=1S/C23H20N6O7S/c1-35-19-12-18(25-22(26-19)36-2)28-37(33,34)16-10-8-14(9-11-16)24-13-17-20(30)27-23(32)29(21(17)31)15-6-4-3-5-7-15/h3-13,24H,1-2H3,(H,25,26,28)(H,27,30,32)/b17-13- |
InChI-Schlüssel |
JTDQHKDJFDMAES-LGMDPLHJSA-N |
Isomerische SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=CC=C4)OC |
SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC=C3C(=O)NC(=O)N(C3=O)C4=CC=CC=C4)OC |
Kanonische SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC=C3C(=O)NC(=O)N(C3=O)C4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(butyrylamino)ethyl]-2-pyridinecarboxamide](/img/structure/B262021.png)

![N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide](/img/structure/B262024.png)

![N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B262031.png)
![4,5-dimethoxy-2-[[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B262032.png)


![N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B262044.png)
![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)
![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)
![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)
![8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B262048.png)
